molecular formula C7H5Cl2NO3 B102687 2,6-Dichloro-4-nitroanisole CAS No. 17742-69-7

2,6-Dichloro-4-nitroanisole

Cat. No.: B102687
CAS No.: 17742-69-7
M. Wt: 222.02 g/mol
InChI Key: GJYVJKPFYCKNEC-UHFFFAOYSA-N
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Description

Crystallographic Analysis

The orientation of the methoxy (B1213986) and nitro groups relative to the benzene (B151609) ring is a critical conformational feature. In 2,6-disubstituted-4-nitroanisoles, the methoxyl group is typically forced out of the plane of the benzene ring due to steric hindrance from the ortho substituents. oup.com Semiempirical molecular orbital calculations suggest that the methoxyl group is perpendicular to the benzene ring in these compounds. oup.com

Computational Chemistry and Molecular Modeling

Computational methods provide a theoretical framework to understand and predict the molecular structure and conformational preferences of molecules like 2,6-dichloro-4-nitroanisole.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure and geometry of molecules. wikipedia.orgcore.ac.uk DFT calculations can be employed to optimize the molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. arxiv.org These calculations are instrumental in understanding the molecule's conformational preferences and the energetic barriers to rotation around single bonds. odu.edu For instance, DFT could be used to calculate the energy profile for the rotation of the methoxy group relative to the aromatic ring, providing insight into the most stable conformation.

Representative DFT-Calculated Geometrical Parameters for Substituted Nitrobenzenes
ParameterValueReference Compound
C-N (nitro) bond length~1.47 ÅNitrobenzene (B124822)
C-Cl bond length~1.74 ÅChlorobenzene
C-O (methoxy) bond length~1.36 ÅAnisole (B1667542)
Dihedral Angle (Ring-NO₂)VariableSubstituted Nitrobenzenes

Semiempirical molecular orbital methods, such as AM1 (Austin Model 1), offer a computationally less intensive approach to study molecular properties. dergipark.org.tr These methods have been successfully applied to investigate the conformational preferences of substituted anisoles. oup.com AM1 calculations have shown that in 2,6-disubstituted-4-nitroanisoles, the methoxyl group is predicted to be perpendicular to the benzene ring. oup.com This out-of-plane conformation is a direct consequence of the steric repulsion between the methoxy group and the two ortho-chloro substituents. These calculations provide valuable qualitative insights into the molecule's preferred three-dimensional structure. chemistry-chemists.com

AM1 Calculated Conformational Data for Substituted Anisoles
CompoundPredicted Conformation of Methoxy GroupReference
AnisoleCoplanar with benzene ring oup.com
4-Nitroanisole (B1192098)Coplanar with benzene ring oup.com
2-Substituted-4-nitroanisolesCoplanar with benzene ring (O-methyl anti to substituent) oup.com
2,6-Disubstituted-4-nitroanisolesPerpendicular to benzene ring oup.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dichloro-2-methoxy-5-nitrobenzene
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InChI

InChI=1S/C7H5Cl2NO3/c1-13-7-5(8)2-4(10(11)12)3-6(7)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GJYVJKPFYCKNEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00938930
Record name 1,3-Dichloro-2-methoxy-5-nitrobenzene
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Molecular Weight

222.02 g/mol
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CAS No.

17742-69-7
Record name 1,3-Dichloro-2-methoxy-5-nitrobenzene
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Record name 1,3-Dichloro-2-methoxy-5-nitrobenzene
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Record name 1,3-Dichloro-2-methoxy-5-nitrobenzene
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Record name 1,3-dichloro-2-methoxy-5-nitrobenzene
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Synthetic Methodologies and Reaction Pathways of 2,6 Dichloro 4 Nitroanisole

Direct Synthesis Approaches

Direct synthesis methods involve the introduction of the nitro or methyl group onto a pre-existing dichloroanisole or dichloronitrophenol framework.

Nitration of 2,6-dichloroanisole (B52528)

A primary and widely utilized method for synthesizing 2,6-dichloro-4-nitroanisole is the direct nitration of 2,6-dichloroanisole. ontosight.ai This electrophilic aromatic substitution reaction is typically carried out using a nitrating mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the 4-position of the benzene (B151609) ring. The electron-donating methoxy (B1213986) group directs the incoming nitro group to the para position, while the two chlorine atoms provide steric hindrance and deactivating effects, further favoring para-substitution.

Table 1: Reaction Conditions for the Nitration of 2,6-dichloroanisole

ReagentsTemperatureKey Considerations
Concentrated Sulfuric Acid, Nitric AcidControlled temperaturesSelective nitration at the 4-position

Methylation of 2,6-dichloro-4-nitrophenol (B181596)

An alternative direct approach involves the methylation of 2,6-dichloro-4-nitrophenol. googleapis.comnih.gov This method is particularly useful when 2,6-dichloro-4-nitrophenol is a readily available starting material. The methylation of the phenolic hydroxyl group is typically achieved using a methylating agent such as dimethyl sulfate (B86663) in the presence of a base like potassium carbonate. nih.govresearchgate.net The reaction is generally carried out in a suitable solvent, such as dimethylformamide (DMF), at an elevated temperature to facilitate the reaction. nih.govresearchgate.net

Table 2: Reagents and Conditions for the Methylation of 2,6-dichloro-4-nitrophenol

Methylating AgentBaseSolventTemperature
Dimethyl SulfatePotassium CarbonateDimethylformamide (DMF)~60 °C nih.gov

Other synthetic routes

Another documented synthetic route to this compound involves the reaction of 3,5-dichloro-4-fluoronitrobenzene (B1581561) with sodium methoxide (B1231860). chemicalbook.com In this nucleophilic aromatic substitution reaction, the methoxide ion displaces the fluorine atom. The reaction is typically performed in methanol (B129727) at room temperature. chemicalbook.com This method provides a high yield of the desired product. chemicalbook.com

Precursor-Based Synthetic Strategies

Precursor-based strategies involve the synthesis of an intermediate compound that is then converted to this compound.

Synthesis from p-nitroaniline via chlorination and subsequent reactions

A common precursor-based strategy begins with the chlorination of p-nitroaniline (4-nitroaniline). prepchem.comgoogle.comgoogle.comiisc.ac.in This initial step yields 2,6-dichloro-4-nitroaniline (B1670479). prepchem.comgoogle.comgoogle.comiisc.ac.in The chlorination can be achieved using various reagents, including potassium chlorate (B79027) in hydrochloric acid, chlorine gas in acetic acid, or chlorine bleaching liquor in the presence of an acid. prepchem.comgoogle.comgoogle.com

Following the synthesis of 2,6-dichloro-4-nitroaniline, a diazotization reaction is performed. This involves treating the aniline (B41778) derivative with a source of nitrous acid, such as nitrosylsulfuric acid, to form a diazonium salt. iisc.ac.in The resulting diazonium salt can then be subjected to a Sandmeyer-type reaction. While not directly leading to the anisole (B1667542), this diazonium intermediate is a versatile precursor for introducing various functional groups. To obtain the anisole, a subsequent reaction sequence would be required, potentially involving hydrolysis of the diazonium salt to the corresponding phenol (B47542), followed by methylation as described in section 2.1.2.

Table 3: Chlorination Methods for p-nitroaniline

Chlorinating AgentSolvent/AcidKey Features
Potassium ChlorateConcentrated Hydrochloric AcidYields 2,6-dichloro-4-nitroaniline. prepchem.com
Chlorine GasAcetic AcidCan be performed with recycled effluent. google.com
Chlorine Bleaching LiquorHydrochloric Acid or Nitric AcidHigh purity and yield. google.com

Conversion from 2,6-dichloro-4-nitroaniline derivatives

The direct conversion of 2,6-dichloro-4-nitroaniline to this compound is a less common but viable pathway. One potential method involves a diazotization reaction of 2,6-dichloro-4-nitroaniline followed by a reaction with methanol. This would be a variation of the Sandmeyer reaction where methanol acts as the nucleophile. Another approach involves the diazotization of 2,6-dichloro-4-nitroaniline to form 2,6-dichloro-4-nitrophenol, which is then methylated. patsnap.com

Optimization of Synthetic Processes

Regioselectivity and Byproduct Minimization in Nitration Reactions

The nitration of 2,6-dichloroanisole is the most common pathway to this compound. The methoxy group (-OCH₃) is an activating, ortho, para-directing group, while the chlorine atoms are deactivating but also ortho, para-directing. The regiochemical outcome of the electrophilic aromatic substitution is governed by the interplay of these electronic effects and significant steric hindrance.

The two chlorine atoms at the 2- and 6-positions sterically block the electrophile (nitronium ion, NO₂⁺) from attacking the adjacent ortho positions (3- and 5-positions relative to the methoxy group). Consequently, nitration occurs almost exclusively at the para position (4-position), which is electronically activated by the methoxy group and is sterically accessible. This inherent steric hindrance is a key factor in ensuring high regioselectivity for the desired 4-nitro isomer.

However, competing reactions can lead to byproducts. Unlike the nitration of anisole or p-chloroanisole, dealkylation (loss of the methyl group) of 2,6-dichloroanisole is generally not observed. This is attributed to the steric hindrance from the flanking chlorine atoms, which prevents the formation of the necessary oxonium ion intermediate that precedes demethylation. nih.govgoogle.com The primary byproducts in the nitration of dichlorinated phenols can include benzoquinones, arising from oxidation. For instance, in the nitration of 2,6-dichlorophenol (B41786), 2,6-dichlorobenzoquinone can be a significant byproduct. Minimizing such byproducts requires strict control over the reaction temperature and the concentration of the nitrating agent.

Control of Reaction Conditions (Temperature, Solvent, Reagents)

Precise control over reaction parameters is critical for optimizing the synthesis of this compound and its precursors.

For the nitration of 2,6-dichloroanisole , the reaction is typically performed using a mixture of concentrated nitric acid and sulfuric acid. Temperature control is paramount to ensure selectivity and prevent the formation of over-nitrated or oxidized byproducts. rsc.org In a related synthesis, the nitration of 2,6-dichlorophenol to its 4-nitro derivative is effectively carried out in a water-immiscible nonpolar aprotic solvent like carbon tetrachloride at a controlled temperature of 35°C, using a 40% by weight aqueous nitric acid solution. researchgate.netacs.org

For the methylation of 2,6-dichloro-4-nitrophenol , a common method involves the use of a methylating agent in a suitable solvent. One highly efficient procedure utilizes sodium methoxide (NaOMe) as the reagent in methanol (MeOH). The reaction is initiated at a low temperature (0°C) and then allowed to proceed at room temperature. sciforum.net This temperature management helps to control the exothermic nature of the reaction and improve selectivity. The choice of solvent is also crucial; for instance, polar aprotic solvents like dichloroethane can enhance the solubility of reaction intermediates in related syntheses. acs.org

The table below summarizes optimized reaction conditions for key synthetic steps related to this compound.

ReactionPrecursorReagentsSolventTemperatureKey Control Factors
Nitration2,6-Dichlorophenol40% aq. HNO₃Carbon Tetrachloride35°CMaintaining temperature to prevent byproduct (2,6-dichlorobenzoquinone) formation.
Methylation2,6-Dichloro-4-nitrophenolSodium Methoxide (NaOMe)Methanol (MeOH)0°C to Room Temp.Slow addition of reagent at low temperature to control exothermicity.

Yield Enhancement Strategies

Maximizing the yield of this compound is a primary objective of process optimization. Strategies often involve the careful selection of reagents and purification methods.

In the methylation of 2,6-dichloro-4-nitrophenol using sodium methoxide in methanol, a reported yield of 98% has been achieved. sciforum.net This high yield is facilitated by using a slight excess of the methoxide reagent and a straightforward workup procedure involving extraction with ethyl acetate (B1210297) and washing with brine to isolate the pure product.

In the synthesis of the related compound 2,6-dichloro-4-nitroaniline via chlorination, yields of up to 90% are achieved by implementing a staged temperature profile and using a dispersing agent. acs.org This approach ensures complete reaction and high purity of the final product. Similarly, for the nitration of 2,6-dichlorophenol, yields of the desired 2,6-dichloro-4-nitrophenol can reach approximately 89-91%. researchgate.netacs.org These examples underscore that high yields are attainable through meticulous control of the reaction environment and stoichiometry.

Synthetic StepPrecursorProductReported Yield
Methylation2,6-Dichloro-4-nitrophenolThis compound98% sciforum.net
Nitration2,6-Dichlorophenol2,6-Dichloro-4-nitrophenol~91% researchgate.net

Reaction Mechanisms and Kinetics

Understanding the mechanistic pathways and the rates of reaction provides fundamental insights into the synthesis of this compound.

Mechanistic Studies of Nitration

The nitration of 2,6-dichloroanisole follows the general principles of electrophilic aromatic substitution (SEAr). The accepted mechanism involves the generation of the highly electrophilic nitronium ion (NO₂⁺) from nitric acid and a strong acid catalyst, typically sulfuric acid.

Formation of the Electrophile: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Electrophilic Attack and Formation of the Intermediate: The aromatic ring of 2,6-dichloroanisole acts as a nucleophile, attacking the nitronium ion. The traditional view posits the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or σ-complex. researchgate.netnih.gov Due to the directing effects of the methoxy and chloro groups, and the steric hindrance at the ortho positions, this attack occurs at the para position.

Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻) or water, removes a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromaticity of the ring and yielding the final product, this compound. researchgate.net

Recent computational studies on the halogenation of anisole have suggested that the classic two-step arenium ion mechanism may not be the sole pathway, particularly in non-polar solvents. sciforum.netresearchgate.netliverpool.ac.uk Alternative or concurrent mechanisms have been proposed, including:

A concerted, single transition state mechanism , where the bond to the electrophile is formed simultaneously with the breaking of the C-H bond, avoiding a discrete carbocation intermediate. researchgate.net

An addition-elimination pathway , where the electrophile and a nucleophile add across a double bond of the aromatic ring, followed by elimination to yield the substitution product. researchgate.net

Furthermore, the concept of ipso-attack is relevant for substituted anisoles. researchgate.net This involves the electrophile attacking a ring carbon that already bears a substituent. In the case of other haloanisoles, ipso-attack can lead to the formation of dienone intermediates that may rearrange or be trapped by nucleophiles, sometimes resulting in the formation of nitrophenols as byproducts. researchgate.netacs.org However, for 2,6-dichloroanisole, the strong steric shielding by the two chlorine atoms makes ipso-attack at the methoxy-bearing carbon less likely and also prevents the demethylation side reaction that is sometimes observed with other anisoles. nih.govgoogle.com

Kinetic Analysis of Methylation Reactions

The reaction is a Williamson ether synthesis, where the phenoxide ion acts as the nucleophile. The reaction rate is dependent on the concentrations of both the phenoxide and the methylating agent. Studies on the methoxylation of chloronitrobenzenes using sodium methoxide under phase-transfer catalysis have shown the reaction to be first-order with respect to both the substrate and the catalyst. acs.org Similarly, a kinetic study of the O-methylation of various substituted phenols with methyl iodide found that the reactions generally follow a second-order rate law: first-order with respect to the phenolate (B1203915) and first-order with respect to methyl iodide. sciforum.net

Rate = k[2,6-dichloro-4-nitrophenoxide][CH₃-X]

(where CH₃-X is the methylating agent, and k is the second-order rate constant).

Influence of substituents on reaction rates and pathways.

The reactivity of the this compound molecule is significantly influenced by its substituents. The strong electron-withdrawing nature of the nitro group (-NO₂) deactivates the benzene ring towards electrophilic aromatic substitution. Conversely, this electron withdrawal, combined with the inductive effect of the two ortho-chlorine atoms, activates the ring for nucleophilic aromatic substitution (SₙAr), making the chlorine atoms potential leaving groups.

The influence of substituents on the reaction rates and pathways is a fundamental concept in organic chemistry. While specific kinetic data for reactions of this compound are not extensively detailed in the provided results, the principles can be illustrated by examining a closely related system. A study on the reaction of 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole with various para-substituted anilines provides valuable insight into these effects. nih.gov In this system, the trifluoromethanesulfonyl group (-SO₂CF₃) is a very strong electron-withdrawing group, similar to the chlorine atoms in the target molecule, and the reaction proceeds via an SₙAr mechanism where the aniline acts as the nucleophile. nih.gov

The study demonstrated that the rate of reaction is highly dependent on the electronic nature of the substituent on the incoming nucleophile (the aniline). nih.gov

Electron-donating groups (EDGs) on the aniline, such as methoxy (-OCH₃), methyl (-CH₃), and hydroxyl (-OH), increase the nucleophilicity of the amine. This leads to a faster reaction rate. nih.gov

Electron-withdrawing groups (EWGs) on the aniline, such as chloro (-Cl), iodo (-I), and fluoro (-F), decrease the nucleophilicity of the amine, resulting in a slower reaction rate. nih.gov

This principle of substituent effects on the nucleophile is directly applicable to potential reactions of this compound. For instance, in a reaction with a substituted amine, the rate would be expected to increase with the electron-donating ability of the substituents on that amine.

Table 2: Influence of Substituents on the Rate of Anilinolysis of an Activated Nitroanisole Derivative *

Substituent (X) on p-X-anilineNature of SubstituentRelative Reaction Rate
-OHStrong Electron-DonatingFastest
-OCH₃Strong Electron-DonatingFast
-CH₃Electron-DonatingModerate-Fast
-HNeutralModerate
-FWeak Electron-WithdrawingSlow
-ClElectron-WithdrawingSlower
-IElectron-WithdrawingSlowest

*Data derived from the principles observed in the reaction of 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole with substituted anilines, serving as a model for the reactivity of this compound. nih.gov

Furthermore, the position of substituents on a benzene ring relative to each other dictates the regioselectivity of further reactions. In disubstituted benzenes, the most activating group generally directs the position of a new incoming electrophile. masterorganicchemistry.com While this compound is heavily deactivated to electrophilic substitution, this principle is crucial in its synthesis from less substituted precursors.

Molecular Structure and Conformation

Computational Chemistry and Molecular Modeling

Analysis of resonance interactions within the molecular framework.

The resonance interaction between the methoxy (B1213986) group and the π-system of the phenyl ring is a key feature of anisole (B1667542) derivatives. However, the presence of two ortho-substituents, as in 2,6-dichloro-4-nitroanisole, inhibits this resonance. oup.com Semi-empirical molecular orbital calculations (AM1) suggest that while the methoxy group is coplanar with the benzene (B151609) ring in 4-nitroanisole (B1192098), it is forced into a conformation perpendicular to the benzene ring in 2,6-disubstituted-4-nitroanisoles. oup.com This steric inhibition of resonance is a result of the steric hindrance caused by the two chlorine atoms flanking the methoxy group. oup.comias.ac.in Despite this inhibition, the resonance is not completely eliminated. oup.com

Studies on the diamagnetic susceptibilities of related compounds, such as 2,6-dimethyl-4-nitroanisole, provide further evidence for steric inhibition of resonance. ias.ac.in In contrast, the presence of a single substituent ortho to the methoxy group has been found to enhance its resonance interaction with the benzene ring. oup.com

Spectroscopic Characterization for Structural Elucidation

The structure of this compound has been confirmed through various spectroscopic techniques, which provide detailed information about its molecular components and their chemical environment.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁵N) and chemical shift analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁵N NMR data provide valuable insights.

¹H NMR: The proton NMR spectrum of this compound typically shows signals corresponding to the aromatic protons and the methoxy group protons. chemicalbook.com The chemical shifts of these protons are influenced by the electron-withdrawing nature of the nitro group and the chlorine atoms.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. chemicalbook.com Studies on a series of substituted anisoles, including this compound, have shown that the chemical shifts of the carbon atoms are sensitive to the steric and electronic effects of the substituents. oup.com The presence of two ortho-substituents leads to a notable inhibition of the resonance interaction between the methoxy group and the benzene ring, which is reflected in the carbon chemical shifts. oup.com

¹⁵N NMR: While ¹⁵N NMR can be a useful technique, its application in studying the resonance phenomena in this compound is limited. oup.comhuji.ac.il Studies have indicated that ¹⁵N chemical shifts are not particularly informative for analyzing the steric inhibition of resonance in this compound. oup.com The low natural abundance and sensitivity of the ¹⁵N nucleus often necessitate the use of isotopic enrichment or advanced techniques like heteronuclear correlation for signal detection. huji.ac.il

Table 1: NMR Data for this compound and Related Compounds

Compound ¹H Chemical Shifts (ppm) ¹³C Chemical Shifts (ppm) ¹⁵N Chemical Shifts (ppm) Reference
This compound Aromatic H, Methoxy H Aromatic C, Methoxy C Not typically reported due to low sensitivity oup.comchemicalbook.comchemicalbook.com
4-Nitroanisole Aromatic H, Methoxy H Aromatic C, Methoxy C Reported in studies oup.com
2-Chloro-4-nitroanisole Aromatic H, Methoxy H Aromatic C, Methoxy C Reported in studies oup.comnih.gov

Note: Specific chemical shift values can vary depending on the solvent and experimental conditions.

Infrared (IR) and Raman spectroscopy for vibrational modes.

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. spectroscopyonline.com The spectra of this compound exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups. actachemicamalaysia.com

Key vibrational modes include:

C-H stretching: Vibrations of the aromatic C-H bonds.

C=C stretching: Vibrations of the benzene ring.

NO₂ stretching: Asymmetric and symmetric stretching of the nitro group.

C-O stretching: Stretching of the ether linkage.

C-Cl stretching: Vibrations of the carbon-chlorine bonds.

The positions of these bands provide a fingerprint for the molecule, allowing for its identification and structural confirmation. longdom.orgscispace.com

Mass Spectrometry (MS) for molecular weight and fragmentation patterns.

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to study its fragmentation patterns upon ionization. The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight of approximately 222.02 g/mol . nih.govcapotchem.com

The fragmentation pattern provides further structural information. Common fragmentation pathways for nitroaromatic compounds can involve the loss of the nitro group (NO₂) or other substituents. acs.orgnih.gov The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would also be evident in the mass spectrum, aiding in the identification of chlorine-containing fragments. nih.gov

Chemical Reactivity and Derivatization

Reactivity of the Nitro Group

The nitro group, a potent electron-withdrawing substituent, significantly influences the reactivity of the aromatic ring and is itself susceptible to specific transformations.

Reduction reactions of the nitro group

The reduction of the nitro group in 2,6-dichloro-4-nitroanisole to an amino group is a key transformation, yielding 2,6-dichloro-4-aminoanisole. This reaction can be achieved through various methods, including catalytic hydrogenation and chemical reduction.

Catalytic hydrogenation is a common and efficient method for this conversion. Reagents such as hydrogen gas in the presence of a palladium-on-carbon catalyst are effective. Raney nickel is another viable catalyst for the hydrogenation of nitroaromatic compounds. researchgate.net

Chemical reduction offers several alternatives. The use of iron metal in an acidic medium is a classic and industrially relevant method for the reduction of aromatic nitro compounds. nm.gov Another effective reducing agent is sodium hydrosulfite (sodium dithionite), which is known to reduce aromatic nitro compounds to their corresponding anilines. organic-chemistry.orgresearchgate.net A patented method describes the reduction of this compound to 2,6-dichloro-4-aminoanisole using hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst. google.com

Reaction Reagent(s) Product Reference(s)
Reduction of nitro groupH₂, Pd/C2,6-Dichloro-4-aminoanisole
Reduction of nitro groupRaney Nickel, H₂2,6-Dichloro-4-aminoanisole researchgate.net
Reduction of nitro groupFe, Acid2,6-Dichloro-4-aminoanisole nm.gov
Reduction of nitro groupSodium Hydrosulfite (Na₂S₂O₄)2,6-Dichloro-4-aminoanisole organic-chemistry.orgresearchgate.net
Reduction of nitro groupHydrazine hydrate, Catalyst2,6-Dichloro-4-aminoanisole google.com

Reactivity of the Methoxy (B1213986) Group

The methoxy group of this compound can undergo cleavage, a reaction that is influenced by the electronic nature of the other substituents on the aromatic ring.

O-demethylation processes

The cleavage of the methyl ether to yield the corresponding phenol (B47542), 2,6-dichloro-4-nitrophenol (B181596), is a significant reaction. This O-demethylation can be accomplished using various reagents. Strong protic acids, such as hydrobromic acid (HBr), are capable of cleaving aryl methyl ethers, typically at elevated temperatures. commonorganicchemistry.comresearchgate.net

Lewis acids are also effective reagents for O-demethylation. Boron tribromide (BBr₃) is a widely used and often milder reagent for this transformation. clockss.orgreddit.com The reactivity of aryl methyl ethers towards cleavage can be influenced by the other substituents on the ring. While electron-donating groups can promote demethylation, strong electron-withdrawing groups, such as the nitro group, can retard the reaction rate. wisc.edu Nevertheless, methods for the demethylation of substituted nitroanisoles have been reported. mdma.ch

Reaction Reagent(s) Product Reference(s)
O-demethylationHydrobromic Acid (HBr)2,6-Dichloro-4-nitrophenol commonorganicchemistry.comresearchgate.net
O-demethylationBoron Tribromide (BBr₃)2,6-Dichloro-4-nitrophenol clockss.orgreddit.com

Other reactions involving the methoxy substituent

Beyond O-demethylation, other direct transformations of the methoxy group in this compound are not commonly reported. The primary reactivity of this functional group in the context of this molecule is its cleavage to the phenol, which can then be used in further synthetic applications. googleapis.comgoogle.com

Reactivity of Halogen Substituents

The two chlorine atoms in this compound are activated towards nucleophilic aromatic substitution (SNAr). This is due to the strong electron-withdrawing effect of the nitro group located at the para position relative to both chlorine atoms. doubtnut.com This activation facilitates the displacement of the chloro substituents by a variety of nucleophiles.

Common nucleophiles that can displace the chlorine atoms include amines and thiols. For instance, reaction with an amine could lead to the formation of the corresponding amino-substituted product. The rate and feasibility of these substitution reactions are enhanced by the presence of the activating nitro group. masterorganicchemistry.com

Reaction Nucleophile Potential Product(s) Reference(s)
Nucleophilic Aromatic SubstitutionAmines (e.g., R-NH₂)2-Chloro-6-(alkylamino)-4-nitroanisole, 2,6-Di(alkylamino)-4-nitroanisole libretexts.org
Nucleophilic Aromatic SubstitutionThiols (e.g., R-SH)2-Chloro-6-(alkylthio)-4-nitroanisole, 2,6-Di(alkylthio)-4-nitroanisole
Nucleophilic Aromatic SubstitutionAlkoxides (e.g., R-O⁻)2-Alkoxy-6-chloro-4-nitroanisole, 2,6-Dialkoxy-4-nitroanisole smolecule.com

Nucleophilic displacement of chlorine atoms

The chlorine atoms of this compound are susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is heightened by the presence of the electron-withdrawing nitro group. Common nucleophiles that can displace the chlorine atoms include amines and thiols. These reactions are typically carried out in polar solvents like dimethylformamide or ethanol (B145695) at elevated temperatures.

For instance, the reaction with amines can lead to the formation of amino derivatives. The reaction of this compound with various aliphatic and aromatic amines has been studied, demonstrating its high reactivity, which is attributed to the strong electron-drawing power of the condensed furoxan ring and the reduced aromatic character of the benzofuroxan (B160326) system. nih.gov

Hydrolysis of chlorine substituents

While specific studies on the direct hydrolysis of the chlorine substituents in this compound are not extensively detailed in the provided results, related compounds offer insights. For example, 2,6-dichloro-4-nitroaniline (B1670479) is reported to be stable to hydrolysis under neutral to basic conditions (pH 5-9) at temperatures up to 300°C. However, degradation can occur under UV irradiation or in strong base, yielding 3,5-dichloro-4-aminophenol. chemicalbook.com The hydrolysis of 2,4-dinitroanisole (B92663) has also been studied, indicating that dinitrophenols can be formed. acs.orgosti.gov Given the similar electronic environment, it is plausible that under forcing conditions (e.g., high temperature, strong acid or base), the chlorine atoms of this compound could undergo hydrolysis to form the corresponding phenol derivative.

Formation of Derivatives and Analogs

Synthesis and characterization of aminoanisole derivatives

Aminoanisole derivatives can be synthesized from this compound through two primary pathways: nucleophilic substitution of the chlorine atoms or reduction of the nitro group.

The reduction of the nitro group to an amino group is a common transformation. This can be achieved using various reducing agents, such as hydrogen gas with a palladium on carbon (Pd/C) catalyst in a solvent like ethanol. This reaction yields 2,6-dichloro-4-aminoanisole.

Alternatively, as mentioned in section 4.3.1, amino derivatives can be formed by the reaction of this compound with amines, where the amine displaces one or both of the chlorine atoms. The specific product will depend on the reaction conditions and the nature of the amine used.

The synthesis of related aminophenol derivatives often involves the reduction of a nitrophenol precursor. For example, 2,6-dichloro-4-aminophenol can be synthesized by the catalytic hydrogenation of 2,6-dichloro-4-nitrophenol. google.com

Halogenated analogs and their comparative reactivity

The reactivity of halogenated analogs of this compound is influenced by the nature and position of the halogen substituents and the presence of other functional groups.

2,6-Dichloroanisole (B52528): This analog lacks the nitro group, which significantly reduces the electrophilicity of the aromatic ring. Consequently, it is less reactive towards nucleophilic substitution compared to this compound.

2,4-Dinitroanisole: This isomer has a nitro group at the 2-position instead of a chlorine atom. The presence of two nitro groups makes the aromatic ring highly electron-deficient and thus very reactive towards nucleophiles. acs.orgontosight.ai Studies on its reaction with cyclohexylamine (B46788) have provided evidence for a "dimer" nucleophile mechanism. acs.org

Introduction of other halogens: The introduction of different halogen atoms can also modulate reactivity. For instance, the presence of iodine in compounds like 2,6-diiodo-4-nitroanisole allows for reactions such as trifluoromethylsulfanylation, which can occur with simultaneous reduction and substitution. beilstein-journals.orgd-nb.info

The comparative reactivity of these analogs is a key consideration in their synthetic applications. For example, the enhanced reactivity of BODIPY dyes upon chlorination at the 2,6-positions leads to red-shifted absorption and emission wavelengths and increased fluorescence quantum yields. nih.gov

Other functional group transformations

Besides the reactions involving the chlorine and nitro groups, other functional group transformations can be performed on this compound and its derivatives.

Methylation of the phenolic function: The related compound, 2,6-dichloro-4-nitrophenol, can be methylated to produce this compound, which is an intermediate in the pharmaceutical field. google.com

Denitration: Under certain catalytic conditions, the nitro group can be removed. For example, palladium-catalyzed denitration of nitroarenes using 2-propanol as a mild reducing agent has been reported. acs.org In the case of 2,4-dinitroanisole, site-selective denitration at the C2-position was observed. acs.org

Formation of other derivatives: The reactive nature of the functional groups on the this compound scaffold allows for the synthesis of a variety of other derivatives. For example, the corresponding (2,6-dichloro-4-nitrophenoxy)acetic acid has been synthesized.

These transformations highlight the versatility of this compound as a building block in organic synthesis for creating a diverse range of functionalized aromatic compounds.

Interactions and Environmental Fate

Environmental Degradation Pathways

The breakdown of 2,6-Dichloro-4-nitroanisole in the environment is governed by several key processes, including its interaction with water, light, and biological organisms.

Hydrolytic degradation mechanisms and stability

Information specific to the hydrolytic degradation of this compound is limited; however, data from the closely related compound 2,6-dichloro-4-nitroaniline (B1670479) (Dicloran) provides significant insights. Dicloran is noted for its stability against hydrolytic degradation at environmental pH levels ranging from 5 to 9. chemicalbook.comchemdad.com Degradation for Dicloran was only observed under extreme conditions, such as in a 6 M base, which yielded 3,5-dichloro-4-aminophenol as the sole detected product. chemicalbook.comchemdad.com This suggests that this compound likely exhibits similar high stability in aqueous environments under typical pH conditions, with hydrolysis not being a primary degradation pathway.

Photodegradation processes and intermediates

Photodegradation, or the breakdown of compounds by light, is a more significant environmental fate for chlorinated nitroaromatic compounds. When Dicloran in a pH 7 solution was exposed to UV light with a wavelength greater than 290 nm, it underwent degradation with an estimated half-life (DT50) of 41 days. chemicalbook.comchemdad.com For the related compound 4-nitroanisole (B1192098), photocatalytic degradation has been demonstrated in aqueous suspensions of titanium dioxide (TiO2). researchgate.net The process involves the generation of highly reactive hydroxyl radicals and superoxide (B77818) radical anions, which are the primary oxidizing species. researchgate.net The degradation rate of 4-nitroanisole is influenced by factors such as the type of TiO2 used, pH, and the concentration of both the catalyst and the substrate. researchgate.net It is plausible that this compound undergoes similar photodegradation processes, likely involving photonucleophilic substitution of the chlorine atoms or the nitro group by hydroxyl groups, a mechanism observed in other chlorinated nitroaromatic compounds. scispace.com

Table 1: Photodegradation Data of Related Compounds

Compound Conditions Half-life (DT50) Key Findings
2,6-dichloro-4-nitroaniline (Dicloran) pH 7 solution, UV light (>290 nm) 41 days Degradation occurs via photolysis. chemicalbook.comchemdad.com

| 4-nitroanisole | Aqueous TiO2 suspension, UV light | Not specified | Degradation rate is dependent on pH, catalyst, and substrate concentration. researchgate.net |

Biotransformation and microbial metabolism

The biotransformation of this compound is anticipated to follow pathways observed for similar nitroaromatic compounds. The metabolism of these substances by microorganisms is a critical route for their environmental removal. cswab.org For instance, the biotransformation of 2,4-dinitroanisole (B92663) (DNAN) can proceed via the reduction of a nitro group to an amino group, forming intermediates like 2-amino-4-nitroanisole (2-ANAN) and 4-amino-2-nitroanisole (4-ANAN). researchgate.net Further reduction can lead to the formation of 2,4-diaminoanisole (B165692) (DAAN). researchgate.net In plants like Arabidopsis, DNAN is taken up and can be transformed and glycosylated. researchgate.net Similarly, some bacteria are capable of utilizing chloronitrobenzenes as carbon and nitrogen sources. bohrium.com These organisms often employ nitroarene dioxygenases in the initial catabolic steps, which can lead to the formation of dichlorocatechols. bohrium.com Given these examples, the microbial metabolism of this compound likely involves the reduction of its nitro group to form 2,6-dichloro-4-aminoanisole as a primary intermediate.

Role of bimetallic systems in degradation

Bimetallic systems have been shown to be effective in the reductive degradation of nitroaromatic compounds. A study on 2,4-dinitroanisole (DNAN) demonstrated that a magnesium/copper (Mg/Cu) bimetallic system can effectively degrade the compound. researchgate.net The degradation occurs through a sequential nitroreduction pathway. researchgate.net The process is significantly affected by the presence of dissolved oxygen. researchgate.net The degradation of DNAN in this system leads to the formation of 2-amino-4-nitroanisole or 4-amino-2-nitroanisole, followed by the creation of 2,4-diaminoanisole. researchgate.net The efficiency of these bimetallic systems is notable, with Mg/Cu showing pseudo-first-order kinetic rate constants of 0.119 min⁻¹ for DNAN degradation in aqueous solutions. researchgate.net This suggests that bimetallic systems, particularly those involving a reductive base metal like magnesium and a catalytic metal like copper, could be a viable technology for the remediation of water contaminated with this compound.

Environmental Transport and Distribution

The movement and partitioning of this compound in the environment are largely dictated by its adsorption characteristics to soil and other solid matrices.

Adsorption and sorption to environmental matrices (e.g., soil)

The adsorption of this compound to soil particles is a key process influencing its environmental mobility. While direct data for this specific compound is scarce, extensive research on the analogous compound 2,4-dinitroanisole (DNAN) provides valuable insights. nih.govazregents.edu DNAN exhibits strong adsorption to soils, a characteristic that significantly retards its transport. nih.govazregents.edu The extent of this adsorption is positively correlated with the soil's organic carbon content and its cation exchange capacity (CEC), indicating that both organic matter and clay minerals are important in binding the compound. nih.govazregents.edu

Batch and column experiments with DNAN have yielded linear adsorption coefficients (Kd) ranging from 0.6 to 6.3 L/g and Freundlich adsorption coefficients (Kf) between 1.3 and 34 mg¹⁻ⁿLⁿ/kg. nih.govazregents.edu This strong sorption behavior leads to significant attenuation of DNAN during its transport through soil, which in turn reduces the risk of groundwater contamination. azregents.edu Given the structural similarities, this compound is expected to display comparable strong adsorption to soil, with its environmental transport being similarly limited by sorption processes.

Table 2: Soil Adsorption Coefficients for the Analogous Compound 2,4-Dinitroanisole (DNAN)

Adsorption Model Coefficient Range of Values Influencing Factors
Linear Kd (L/g) 0.6 - 6.3 Soil Organic Carbon, Cation Exchange Capacity nih.govazregents.edu

| Freundlich | Kf (mg¹⁻ⁿLⁿ/kg) | 1.3 - 34 | Soil Organic Carbon, Cation Exchange Capacity nih.govazregents.edu |

Bioaccumulation potential

Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from the environment, leading to a concentration higher than that in the surrounding medium. For this compound, its chemical structure suggests it may persist in the environment and have the potential to bioaccumulate, posing risks to various organisms. ontosight.ai

Table 1: Bioconcentration Factors (BCF) for Related Nitroaromatic Compounds

Volatilization and atmospheric fate

Volatilization is the process by which a substance evaporates from soil or water surfaces into the atmosphere. This process is governed by the compound's vapor pressure and its Henry's Law constant. The Henry's Law constant for the related compound chlomethoxyfen (B1668629) is 1.53 x 10⁻³ Pa m³/mol, indicating it is not volatile. herts.ac.uk Similarly, the vapor pressure of 2,6-dichloro-4-nitroaniline is very low, at 1.6 x 10⁻⁴ Pa at 20°C. chemdad.com For other related compounds like chlorophenols, volatilization is not considered a significant environmental process. gov.bc.ca Given these data points for structurally similar chemicals, it is likely that this compound also has a low tendency to volatilize from water and soil, suggesting that long-range atmospheric transport is not a primary fate pathway.

Table 2: Physicochemical Properties Related to Volatilization for Similar Compounds

Ecotoxicological Considerations

The presence of this compound in the environment raises concerns about its potential toxic effects on living organisms. ontosight.ai Ecotoxicology studies on this specific compound are limited, but research on related nitroaromatic and chlorinated compounds provides a basis for assessing its potential hazards.

Effects on aquatic organisms

Nitroaromatic compounds are known to be toxic to aquatic life. ontosight.ai Studies on various nitroaromatics demonstrate a range of toxicities to different aquatic species. For example, the toxicity of several nitroaromatic compounds has been evaluated against the aquatic ciliate Tetrahymena pyriformis. nih.gov In these studies, the toxicity, measured as the inverse logarithm of the concentration causing 50% growth inhibition (log (IGC50)⁻¹), was determined for compounds like 2-nitroanisole (B33030) (-0.07) and 2-chloro-4-nitroaniline (B86195) (0.75). nih.gov Another study using the marine luminescent bacterium Vibrio fischeri tested the toxicity of fenitrothion (B1672510) and its metabolites. researchgate.net It was found that the metabolite 3-methyl-4-nitroanisole (B181090) showed decreased toxicity compared to its parent compound. researchgate.net Phenylurea pesticide-derived anilines, such as 3,4-dichloroaniline, are considered persistent and toxic, posing a potential risk to aquatic organisms. researchgate.net The toxicity of these compounds underscores the need to understand the potential impact of this compound on aquatic ecosystems.

Table 3: Aquatic Toxicity Data for Related Nitroaromatic Compounds

Effects on terrestrial organisms

The impact of this compound on terrestrial ecosystems is also a concern. ontosight.ai Earthworms are crucial bioindicators for soil health, as their limited mobility can lead to the bioaccumulation of pesticides, which in turn affects soil fertility and can be transferred up the food chain. jst.go.jp While direct toxicity data for this compound on earthworms is unavailable, the behavior of the closely related fungicide 2,6-dichloro-4-nitroaniline (DCNA) in soil has been studied. Research shows that DCNA is subject to microbial degradation in soil. acs.org Furthermore, studies on the movement of various fungicides in soil have classified DCNA as an immobile compound. apsnet.org This immobility, likely influenced by factors such as soil organic matter content, suggests that contamination might remain localized near the source. apsnet.org Pesticides, in general, can induce a range of sub-lethal effects on earthworms, altering their growth, reproduction, and behavior even at low concentrations. researchgate.net Standardized tests, such as the OECD artificial soil test, are used to evaluate the acute toxicity of chemicals to earthworms over a 14-day period. oecd.org

Comparative environmental risk assessment with related compounds

A comparative assessment of this compound with related compounds highlights how small changes in chemical structure can significantly alter environmental risk. The toxicity of nitroaromatic compounds is influenced by the number and position of nitro groups and the presence of other substituents on the aromatic ring. nih.govresearchgate.net

For example, QSAR (Quantitative Structure-Activity Relationship) studies on a large set of nitroaromatic compounds against Tetrahymena pyriformis provide a basis for comparison. nih.gov The toxicity values (log (IGC50)⁻¹) for various compounds in one such dataset include:

2-Nitroanisole: -0.07

2-Chloro-4-nitroaniline: 0.75

2,4-Dinitroaniline: 0.72

1-Chloro-2,4-dinitrobenzene: 2.16 nih.gov

This data suggests that increasing the number of nitro groups and adding halogen substituents can increase toxicity. The electron-withdrawing nature of the nitro group makes these compounds resistant to oxidative degradation, contributing to their persistence. nih.gov

Applications in Advanced Chemical Research

Role as a Chemical Intermediate

2,6-Dichloro-4-nitroanisole is a valuable precursor in the multi-step synthesis of more complex molecules. Its functional groups—the nitro, chloro, and methoxy (B1213986) groups—offer multiple reaction sites for chemical modification, including reduction of the nitro group and nucleophilic substitution of the chlorine atoms.

Synthesis of pharmaceutical intermediates

Patents filed within the pharmaceutical industry explicitly identify this compound as a key intermediate. google.comgoogle.com Its synthesis is often achieved through the methylation of its precursor, 2,6-dichloro-4-nitrophenol (B181596). google.comgoogle.com The resulting anisole (B1667542) is then utilized in subsequent reaction steps to build more complex molecular architectures intended for pharmaceutical applications. Furthermore, it is listed as a product derived from 2,6-dichloro-4-nitroaniline (B1670479) and serves as a starting material for compounds like apraclonidine (B1662514) hydrochloride, highlighting its place in the synthetic pathways explored by pharmaceutical chemistry. chemicalbook.com

One documented synthetic route involves the reaction of 3,5-dichloro-4-fluoronitrobenzene (B1581561) with sodium methoxide (B1231860) to produce this compound with a high yield, a process of interest in pharmaceutical manufacturing research.

ReactantReagentSolventYieldReference
3,5-Dichloro-4-fluoronitrobenzeneSodium Methoxide (NaOMe)Methanol (B129727) (MeOH)98% chemicalbook.com

Production of agrochemical intermediates

While the direct use of this compound as an intermediate in the production of agrochemicals is not extensively documented in scientific literature, its structural precursors and derivatives are prominent in the field. For instance, its precursor, 2,6-dichloro-4-nitrophenol, is hydrogenated to produce 4-amino-2,6-dichlorophenol, a compound utilized in agrochemistry. google.comgoogle.com The related compound, 2,6-dichloro-4-nitroaniline (also known as Dicloran), is a known agricultural fungicide. chemicalbook.com These connections suggest that the broader chemical class to which this compound belongs is of significant interest in agrochemical research, though its specific role as a direct intermediate remains an area with limited public documentation.

Dyestuff synthesis

The synthesis of dyes is a field where nitroaromatic compounds are frequently used as precursors, or "dye intermediates." However, for the specific molecule of this compound, there is a lack of direct evidence in the reviewed literature showing its application in dyestuff synthesis. In contrast, the closely related amine derivative, 2,6-dichloro-4-nitroaniline, is a well-established intermediate for a range of azo dyestuffs, including Disperse Orange 30, Disperse Brown 1, and Disperse Blue 366. chemicalbook.com Historical chemical literature from 1920 describes the synthesis of this compound, but not in the direct context of dye manufacturing. archive.org Therefore, while the core structure is relevant to the dye industry, its primary contribution is through its aniline (B41778) analogue rather than the anisole form itself.

Studies in Enzyme Inhibition

The biological activity of this compound has made it a subject of study in biochemical research, particularly concerning its interaction with enzymes.

Inhibition of cytochrome P450 isoforms

Related research has shown that hepatocyte microsomal enzymes are capable of metabolizing this compound through O-demethylation. epdf.pub This metabolic process is reportedly carried out by two different isozymes and is not induced by 3-methylcholanthrene, suggesting the involvement of specific P450 enzymes other than the P448 type. epdf.pub This indicates a direct interaction with certain CYP isoforms, though as a substrate rather than an inhibitor in this context.

Mechanistic studies of enzyme-inhibitor interactions

In a broader sense, this compound has been utilized in proteomics research as a biochemical reagent. Its role in these studies can be as a substrate or an inhibitor in various enzymatic assays, which are designed to help researchers understand enzyme kinetics and protein interactions.

The mechanism of interaction for nitroaromatic compounds like this compound is generally influenced by the strong electron-withdrawing properties of the nitro group. This feature affects the electronic distribution of the aromatic ring and is central to how the molecule binds to and interacts with biological components like the active sites of enzymes. Studies on its metabolism show that it undergoes O-demethylation by liver enzymes with a broad optimal pH range between 6.0 and 7.5, providing insight into the conditions under which these enzyme interactions occur. epdf.pub

Application in Solvatochromic Studies and Polarity Scales

The term solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is a powerful tool for investigating the interactions between a solute and the surrounding solvent molecules, providing insights into solvent polarity.

While a variety of nitroaromatic compounds are utilized as solvatochromic probes to gauge solvent polarity, direct and extensive research specifically employing this compound for this purpose is not widely documented in the reviewed literature. More commonly, related compounds such as 4-nitroanisole (B1192098) and the highly sensitive Reichardt's dye, 2,6-dichloro-4-(2,4,6-triphenyl-1-pyridinio)phenolate (B48986), are the probes of choice in solvatochromic studies. scispace.comgatech.eduresearchgate.netrsc.org For instance, 4-nitroanisole has been used to investigate the preferential solvation in binary solvent mixtures. researchgate.net The significant solvatochromic shift of Reichardt's dye 33 is particularly useful in characterizing a wide range of solvents, including deep eutectic solvents. scispace.com

The potential of a compound to act as a solvatochromic probe is dependent on a significant change in its electronic ground and excited states upon interaction with solvents of varying polarity. This typically requires a strong intramolecular charge-transfer character. While this compound possesses a nitro group as a strong electron-withdrawing group, its specific solvatochromic properties have not been as extensively explored as those of its aforementioned chemical relatives.

The Kamlet-Taft parameters (α, β, and π*) are a well-established set of solvent scales that quantify the hydrogen bond acidity, hydrogen bond basicity, and dipolarity/polarizability of a solvent, respectively. scispace.com The determination of these parameters relies on measuring the UV-visible absorption spectra of specific solvatochromic indicator dyes in the solvent of interest.

A standard set of probes is typically used for this purpose. For the determination of the π* parameter, which measures the solvent's dipolarity and polarizability, N,N-dimethyl-4-nitroaniline and 4-nitroanisole are among the frequently used indicators. analis.com.myrsc.org The α parameter, representing the solvent's hydrogen-bond donating ability, is often determined using probes like 2,6-dichloro-4-(2,4,6-triphenyl-1-pyridinio)phenolate (Reichardt's dye 33). scispace.comanalis.com.my For the β parameter, which indicates the solvent's hydrogen-bond accepting ability, 4-nitroaniline (B120555) is a common choice. analis.com.my

Although 4-nitroanisole is a key probe for the π* scale, the direct application of this compound for the systematic evaluation of Kamlet-Taft parameters is not prominently featured in the scientific literature. rsc.org The selection of probes is based on their specific and sensitive response to particular solvent-solute interactions. While the structural similarity to 4-nitroanisole suggests potential, further research would be needed to validate and calibrate this compound as a standard probe for determining Kamlet-Taft parameters.

Advanced Analytical Techniques

The detection and quantification of this compound are crucial in various contexts, from synthetic chemistry to environmental monitoring. Advanced analytical techniques such as high-pressure liquid chromatography (HPLC) and mass spectrometry (MS) are instrumental in its analysis.

High-pressure liquid chromatography is a cornerstone technique for the separation, identification, and quantification of components in a mixture. For this compound, HPLC methods are employed to assess its purity and to monitor its presence in reaction mixtures.

For instance, the purity of commercially available this compound is often certified by HPLC, with purities of >98.0% being reported. nih.gov In synthetic applications, HPLC is used to monitor the progress of reactions involving this compound. A patent describing the preparation of 4-amino-2,6-dichloro-α-(4-chlorophenyl)benzyl cyanide from this compound specifies HPLC conditions for analyzing the reaction mixture. google.com The specified method utilizes a mobile phase of acetonitrile (B52724) and an aqueous ammonium (B1175870) acetate (B1210297) solution. google.com

The selection of the stationary and mobile phases is critical for achieving good separation. Reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase, is a common approach for the analysis of moderately polar compounds like this compound.

Table 1: Exemplary HPLC Conditions for Analysis Involving this compound

ParameterCondition
Mobile Phase A: 0.1% w/v Ammonium Acetate Solution
B: Acetonitrile
Flow Rate 1.5 ml/min
Temperature Room Temperature
Detection UV Detector

This table is based on conditions described for the analysis of a reaction mixture containing a product derived from this compound. google.com

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is widely used for the identification and quantification of chemical compounds. The analysis of this compound can be performed using mass spectrometry, often in conjunction with a separation technique like gas chromatography (GC) or HPLC.

The mass spectrum of this compound provides a unique fragmentation pattern that serves as a chemical fingerprint for its identification. chemicalbook.com While detailed fragmentation pathways are specific to the ionization method used, the molecular ion peak would be expected at a mass-to-charge ratio corresponding to its molecular weight (222.03 g/mol ). nih.gov

While direct studies on the mass spectrometry-based quantification of this compound are not abundant, methods developed for structurally similar compounds are indicative of the potential approaches. For example, a comprehensive analytical method for semi-volatile organic compounds in sediment samples using GC-MS includes the analysis of 2,6-dichloro-4-nitroaniline. nii.ac.jp Similarly, LC-MS/MS methods have been developed for the simultaneous determination of other nitroaromatic compounds and their degradates in water. rsc.org These methods often offer high sensitivity and selectivity, allowing for detection at very low concentrations. Such approaches could be adapted for the trace analysis of this compound in various matrices.

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes and Green Chemistry Approaches

The conventional synthesis of 2,6-dichloro-4-nitroanisole typically involves the nitration of 2,6-dichloroanisole (B52528) using a mixture of concentrated sulfuric acid and nitric acid. While effective, this method presents challenges related to the use of harsh reagents and the generation of acidic waste. Future research should focus on developing novel, more sustainable synthetic routes.

Green Chemistry Approaches: The principles of green chemistry offer a framework for designing safer and more efficient chemical processes. Research in this area could explore:

Catalytic Nitration: Investigating the use of solid acid catalysts or other heterogeneous catalysts to replace strong mineral acids, thereby simplifying catalyst recovery and reducing waste.

Alternative Nitrating Agents: Exploring the use of milder and more selective nitrating agents to minimize the formation of byproducts.

Continuous Flow Synthesis: Developing continuous-flow processes for the nitration of 2,6-dichloroanisole could offer better control over reaction parameters, improve safety, and increase yield. thieme-connect.com A recent study on the continuous-flow synthesis of a key intermediate for a triazolinone herbicide highlights the potential of this technology for nitro compounds. thieme-connect.com

Microwave-Assisted Synthesis: The application of microwave irradiation could potentially shorten reaction times and improve energy efficiency in the synthesis of this compound and its derivatives. rsc.org

In-depth Mechanistic Understanding of Reactivity

The reactivity of this compound is largely governed by the electron-withdrawing nature of the nitro group and the presence of two chlorine atoms on the aromatic ring. These features make it susceptible to nucleophilic aromatic substitution (SNAr) reactions. Future research should aim to provide a more detailed mechanistic understanding of these reactions.

Areas for Investigation:

Kinetics and Mechanistic Pathways: Detailed kinetic studies of SNAr reactions with various nucleophiles are needed to elucidate the precise mechanistic pathways. Research on the anilinolysis of a related compound, 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole, revealed a shift in mechanism from a polar SNAr to a single electron transfer (SET) process depending on the basicity of the nucleophile. nih.gov Similar investigations on this compound could provide valuable insights.

Solvent Effects: A systematic study of solvent effects on the kinetics and mechanism of its reactions would be beneficial. nih.gov Understanding how different solvent environments influence the reaction rates and pathways is crucial for optimizing synthetic procedures.

Computational Modeling: Quantum chemical calculations can be employed to model the transition states and intermediates of its reactions, providing a deeper understanding of the reaction mechanisms at a molecular level.

Exploration of Bioactivity and Pharmacological Potential

Preliminary studies have indicated that this compound possesses antimicrobial properties. This opens up avenues for exploring its potential as a lead compound in drug discovery.

Future Pharmacological Screening:

Broad-Spectrum Antimicrobial Activity: A comprehensive screening of this compound and its derivatives against a wide range of pathogenic bacteria and fungi is warranted. A study on hydrazones with a 2,4-dichloro moiety has shown significant antibacterial and antifungal activities. discoveryjournals.org

Antiparasitic and Antiviral Potential: Given its antimicrobial properties, investigating its activity against various parasites and viruses could uncover new therapeutic applications.

Enzyme Inhibition Studies: As a biochemical reagent, it has been used to study enzyme kinetics. Further research could focus on identifying specific enzymes that are inhibited by this compound, which could be relevant for treating various diseases.

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models can help in understanding the relationship between the chemical structure of its derivatives and their biological activity, guiding the design of more potent and selective drug candidates. oup.commdpi.comnih.govresearchgate.net

Advanced Environmental Remediation Strategies

The presence of nitroaromatic compounds in the environment is a significant concern due to their potential toxicity. oup.com Developing effective methods for the remediation of this compound from contaminated soil and water is crucial.

Promising Remediation Technologies:

Photocatalytic Degradation: The use of semiconductor photocatalysts like titanium dioxide (TiO₂) has shown promise for the degradation of related compounds such as 4-nitroanisole (B1192098) and 2,6-dichlorophenol (B41786). researchgate.netscirp.org Future research should focus on optimizing the photocatalytic degradation of this compound, including studying the effects of pH, catalyst loading, and the addition of oxidants. researchgate.net The degradation products of related compounds have been identified, and similar analysis would be necessary for this compound. rsc.org

Bioremediation: Investigating the potential of microorganisms to degrade this compound is a promising green remediation strategy. cswab.org Studies on the biodegradation of other nitroaromatic compounds have identified specific bacterial strains and enzymatic pathways. juit.ac.innih.govbohrium.com Future work could involve isolating and characterizing microbes capable of metabolizing this compound and elucidating the degradation pathways. acs.org

Advanced Oxidation Processes (AOPs): Exploring other AOPs, such as Fenton and photo-Fenton processes, could offer alternative or complementary methods for its degradation.

Development of New Analytical Methods

Accurate and sensitive analytical methods are essential for monitoring the presence of this compound in various matrices, including environmental samples and biological systems.

Future Analytical Developments:

High-Performance Liquid Chromatography (HPLC): While HPLC is a standard technique, developing new stationary phases and mobile phase compositions could improve the separation and quantification of this compound and its metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile and semi-volatile organic compounds. analytice.com Method development could focus on optimizing injection techniques and mass spectrometric parameters for enhanced sensitivity and selectivity.

Spectroscopic Methods: Techniques like ¹H NMR and ¹³C NMR are crucial for structural elucidation. chemicalbook.com The development of fluorescent probes for the selective detection of 2,6-dichloro-4-nitroaniline (B1670479) suggests a potential avenue for developing similar sensors for the anisole (B1667542) analogue. acs.org

Kamlet-Taft Parameters: The use of solvatochromic probes, including 4-nitroanisole, to determine solvent parameters like polarity, acidity, and basicity is well-established. analis.com.my These parameters are valuable for understanding reaction mechanisms and for the rational selection of solvents in green chemistry applications. researchgate.net

Computational Design and Prediction of Derivative Properties

Computational chemistry offers powerful tools for the rational design of novel derivatives of this compound with desired properties.

Computational Approaches for Derivative Design:

Quantitative Structure-Activity Relationship (QSAR): As mentioned earlier, QSAR models can be developed to predict the toxicity and bioactivity of new derivatives before their synthesis, saving time and resources. oup.commdpi.comnih.govresearchgate.net Studies on other nitrobenzene (B124822) derivatives have successfully used QSAR to model toxicity. dergipark.org.tr

Molecular Docking: For pharmacological applications, molecular docking simulations can be used to predict the binding affinity and mode of interaction of this compound derivatives with specific biological targets, such as enzymes or receptors.

Density Functional Theory (DFT) Calculations: DFT can be used to calculate various molecular properties, such as electronic structure, reactivity descriptors, and spectroscopic data, which can aid in the design of new molecules with tailored characteristics.

Q & A

Q. How do steric and electronic effects influence the compound’s utility as a precursor in heterocyclic chemistry?

  • Methodological Answer : The nitro group facilitates reduction to amines for azole synthesis, while chloro substituents enable cross-coupling (e.g., Suzuki-Miyaura). Design Pd-catalyzed reactions with bulky ligands (XPhos) to overcome steric hindrance. Monitor reaction progress via in situ Raman spectroscopy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.